molecular formula C14H15N3O3 B2627755 6-methoxy-N-(4-methoxybenzyl)pyridazine-3-carboxamide CAS No. 1251671-13-2

6-methoxy-N-(4-methoxybenzyl)pyridazine-3-carboxamide

Cat. No. B2627755
CAS RN: 1251671-13-2
M. Wt: 273.292
InChI Key: UCRZQXCZHCWGIP-UHFFFAOYSA-N
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Description

Pyridazine derivatives, such as “6-methoxy-N-(4-methoxybenzyl)pyridazine-3-carboxamide”, are part of a broader class of organic compounds characterized by a six-membered ring with two adjacent nitrogen atoms . These compounds have unique physicochemical properties, including weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . These properties contribute to their applications in molecular recognition and drug discovery .


Molecular Structure Analysis

The pyridazine ring in these compounds is characterized by unique physicochemical properties. It has weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust dual hydrogen-bonding capacity . These properties can be important in drug-target interactions .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds structurally related to 6-methoxy-N-(4-methoxybenzyl)pyridazine-3-carboxamide has contributed significantly to the synthesis and structural elucidation of novel heterocyclic compounds. For instance, the synthesis of imidazo[1,2-b]pyridazines and pyridazine derivatives involving methoxy and methoxybenzyl groups has been explored to understand their chemical properties and potential as central nervous system active agents (Barlin et al., 1992); (Barlin et al., 1994). These studies provide a foundation for further chemical modifications and optimizations.

Biological Activities and Potential Therapeutic Applications

Several studies have investigated the biological activities of compounds related to this compound. The focus has been on antimicrobial, antifungal, and antibacterial properties, as well as the potential for cancer treatment. For example, substituted N-Benzylpyrazine-2-carboxamides, including derivatives with methoxybenzyl groups, have shown significant antimycobacterial and antifungal activities, pointing to their therapeutic potential in treating infectious diseases (Servusová et al., 2012).

Moreover, the cytotoxic activities of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those with methoxyphenyl components, have been assessed against various cancer cell lines, highlighting their potential as anticancer agents (Hassan et al., 2014).

properties

IUPAC Name

6-methoxy-N-[(4-methoxyphenyl)methyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-11-5-3-10(4-6-11)9-15-14(18)12-7-8-13(20-2)17-16-12/h3-8H,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRZQXCZHCWGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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